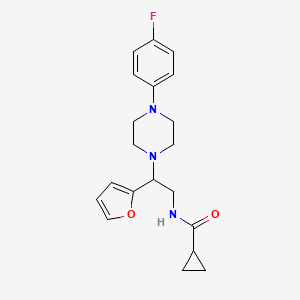
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and odor.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the reaction conditions and products. Mechanisms for these reactions might also be proposed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
PET Imaging and Neuroinflammation
Development of PET Tracers : This compound has been studied for its potential as a PET imaging tracer, particularly for targeting serotonin 5-HT1A receptors, which are implicated in various neuropsychiatric disorders. Research has shown that derivatives of this compound exhibit high affinity and selectivity for 5-HT1A receptors, offering promising insights for in vivo quantification of these receptors in neuropsychiatric conditions (Gonzalo García et al., 2014).
Imaging of Colony-Stimulating Factor 1 Receptor (CSF1R) : Another area of research has focused on the synthesis and evaluation of fluorine-18 labeled ligands for PET imaging of CSF1R, an emerging target for neuroinflammation imaging. This is particularly relevant for understanding the role of microglia in neurodegenerative diseases such as Alzheimer’s disease. The development of such radioligands demonstrates the potential for non-invasive imaging of neuroinflammation, which could significantly impact the diagnosis and therapeutic monitoring of neurodegenerative diseases (H. Lee et al., 2022).
Antimicrobial and Antifungal Activity
- Antimicrobial and Antifungal Studies : The compound has also been explored for its antimicrobial and antifungal properties. Derivatives have been synthesized and evaluated for their activity against various strains, demonstrating the compound’s potential as a basis for developing new antimicrobial agents. This research indicates a broader spectrum of applications beyond neuroimaging, underscoring the compound's versatility in scientific research (N. Patel et al., 2010).
Therapeutic Potential in Neuropsychiatric Disorders
- Exploration in Neuropsychiatric Treatments : Investigations into the compound's role in neuropsychiatric disorders have highlighted its potential therapeutic applications. The focus on neurokinin-1 receptor antagonists, for example, has paved the way for studies into the prevention of chemotherapy-induced nausea and vomiting, as well as the treatment of anxiety, depression, and other conditions. These studies contribute to a growing body of evidence suggesting the compound's utility in developing new treatments for complex disorders (P. Motta et al., 2011).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards. It might also include information on safe handling and disposal procedures.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or studies of the compound’s properties or biological activity.
Please consult with a professional chemist or researcher for a more detailed and accurate analysis. This is a general guide and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
特性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-16-5-7-17(8-6-16)23-9-11-24(12-10-23)18(19-2-1-13-26-19)14-22-20(25)15-3-4-15/h1-2,5-8,13,15,18H,3-4,9-12,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGIZHGLSWHEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2694603.png)
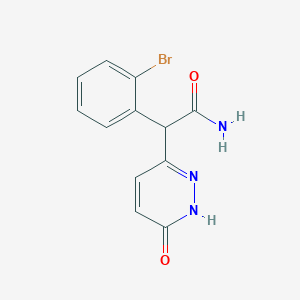
![4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2694607.png)

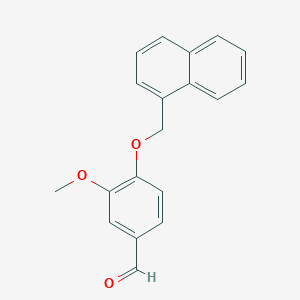
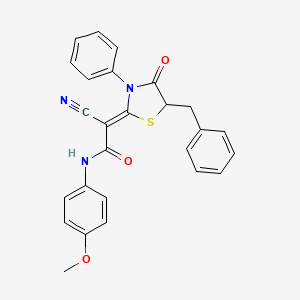
![(4Z)-12-(4-methoxyphenyl)-4-[(2,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2694614.png)
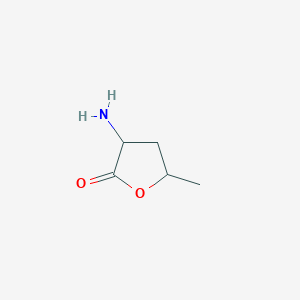
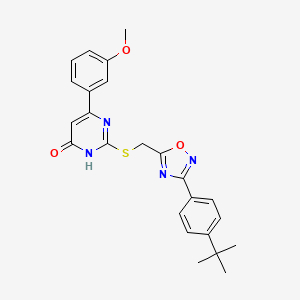
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2694619.png)
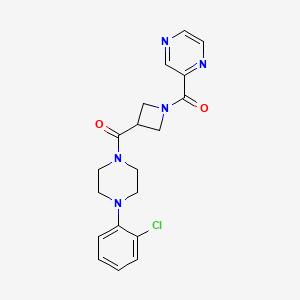
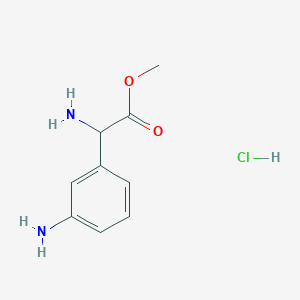
![N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2694623.png)
![3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid](/img/structure/B2694624.png)